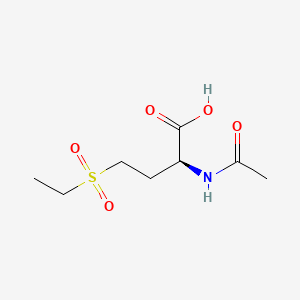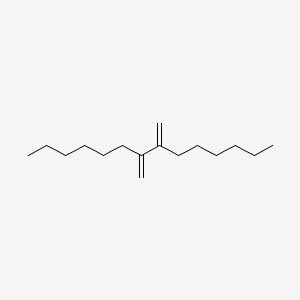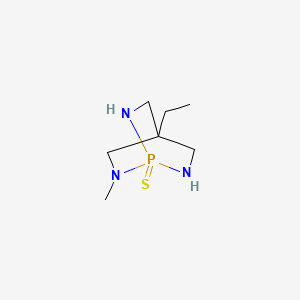
2,6,7-Triaza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-2-methyl-, 1-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Triaza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-2-methyl-, 1-sulfide is a complex organic compound with a unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Triaza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-2-methyl-, 1-sulfide typically involves the reaction of pentaerythritol with thiophosphoryl chloride. The reaction is carried out under controlled conditions, usually at elevated temperatures around 418 K in a moisture-free environment . The evolution of hydrogen chloride gas indicates the progress of the reaction, which typically completes within 5 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are meticulously controlled to prevent any side reactions and to maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Triaza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-2-methyl-, 1-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have significant applications in various fields, including catalysis and material science.
Wissenschaftliche Forschungsanwendungen
2,6,7-Triaza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-2-methyl-, 1-sulfide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of flame retardants and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2,6,7-Triaza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-2-methyl-, 1-sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions, which are crucial in catalysis and other chemical processes. The pathways involved include coordination with metal centers and participation in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-sulfide
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
Uniqueness
Compared to similar compounds, 2,6,7-Triaza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-2-methyl-, 1-sulfide is unique due to its specific substitution pattern and the presence of both phosphorus and sulfur atoms in its structure. This unique combination imparts distinct chemical reactivity and stability, making it valuable in specialized applications.
Eigenschaften
| 85473-44-5 | |
Molekularformel |
C7H16N3PS |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
4-ethyl-2-methyl-1-sulfanylidene-2,6,7-triaza-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H16N3PS/c1-3-7-4-8-11(12,9-5-7)10(2)6-7/h3-6H2,1-2H3,(H2,8,9,12) |
InChI-Schlüssel |
DRMAXVASZJOCBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CNP(=S)(NC1)N(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


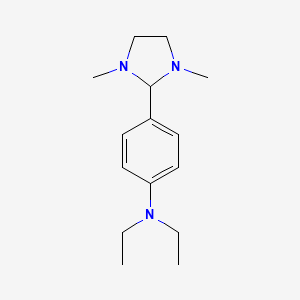
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/no-structure.png)
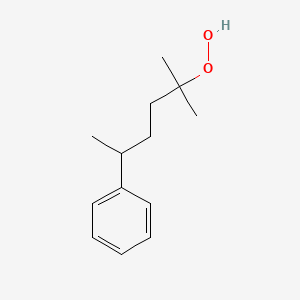
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
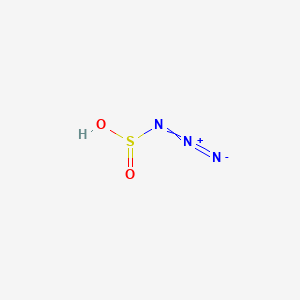


![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
